molecular formula C8H15N B13193093 1,5-Dimethyl-6-azabicyclo[3.2.0]heptane

1,5-Dimethyl-6-azabicyclo[3.2.0]heptane

Cat. No.: B13193093
M. Wt: 125.21 g/mol
InChI Key: GWNPAJMRAAWKNQ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-6-azabicyclo[320]heptane is a bicyclic compound containing a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-6-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II). The reaction typically starts with the preparation of bromoacetyl bromide, which is then reacted with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is further reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-6-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced bicyclic compounds.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1,5-Dimethyl-6-azabicyclo[3.2.0]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a similar structure but different ring size and substitution pattern.

    6-Aminopenicillanic acid: A bicyclic compound with a sulfur atom and an amino group, commonly used as a precursor in the synthesis of penicillin antibiotics.

Uniqueness

1,5-Dimethyl-6-azabicyclo[3.2.0]heptane is unique due to its specific ring structure and the presence of two methyl groups, which influence its chemical reactivity and biological activity. Its distinct properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1,5-dimethyl-6-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C8H15N/c1-7-4-3-5-8(7,2)9-6-7/h9H,3-6H2,1-2H3

InChI Key

GWNPAJMRAAWKNQ-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1(NC2)C

Origin of Product

United States

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